molecular formula C21H19N3O2 B11967942 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide CAS No. 349473-71-8

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide

Cat. No.: B11967942
CAS No.: 349473-71-8
M. Wt: 345.4 g/mol
InChI Key: ZMJLAQBTHXYVCF-UHFFFAOYSA-N
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Description

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of a phenoxy group substituted with a methyl group and a phenyldiazenyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide typically involves the following steps:

    Formation of 4-Methylphenoxyacetic Acid: This can be achieved by reacting 4-methylphenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Coupling with 4-(Phenyldiazenyl)aniline: The 4-methylphenoxyacetic acid is then coupled with 4-(phenyldiazenyl)aniline using a coupling agent like dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The phenyldiazenyl group can be reduced to form aniline derivatives.

    Substitution: The acetamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of aniline derivatives.

    Substitution: Formation of substituted acetamides.

Scientific Research Applications

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide involves its interaction with specific molecular targets. The phenoxy and phenyldiazenyl groups can interact with enzymes and receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Methylphenoxy)acetamide: Lacks the phenyldiazenyl group, making it less complex.

    N-(4-(Phenyldiazenyl)phenyl)acetamide: Lacks the phenoxy group, altering its chemical properties.

Uniqueness

2-(4-Methylphenoxy)-N-(4-(phenyldiazenyl)phenyl)acetamide is unique due to the presence of both the phenoxy and phenyldiazenyl groups, which confer distinct chemical and biological properties

Properties

CAS No.

349473-71-8

Molecular Formula

C21H19N3O2

Molecular Weight

345.4 g/mol

IUPAC Name

2-(4-methylphenoxy)-N-(4-phenyldiazenylphenyl)acetamide

InChI

InChI=1S/C21H19N3O2/c1-16-7-13-20(14-8-16)26-15-21(25)22-17-9-11-19(12-10-17)24-23-18-5-3-2-4-6-18/h2-14H,15H2,1H3,(H,22,25)

InChI Key

ZMJLAQBTHXYVCF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N=NC3=CC=CC=C3

Origin of Product

United States

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